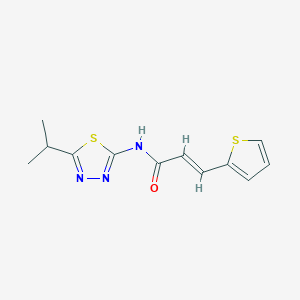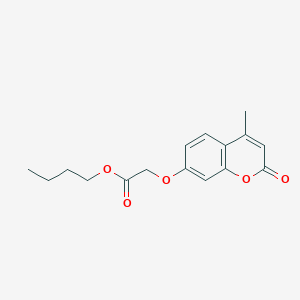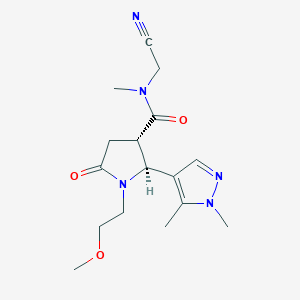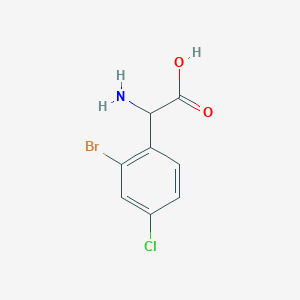
(E)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140—150°C . The resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring and a thiophene ring . The 1H NMR spectra exhibited signals characteristic of the thiadiazole ring at δ 149.3—157.8 and 157.2—171.0 and the signals for the two С=O groups at δ 171.8—173.6 .Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamides
Acrylamide, a chemical building block, has significant applications in synthesizing polyacrylamide, which is utilized across various industries such as soil conditioning, wastewater treatment, and laboratory research for protein separation via electrophoresis. The extensive study of acrylamide's effects on health and its presence in processed foods has sparked interest in its chemistry, biochemistry, and safety. This has led to research aiming to understand its formation, metabolism, and potential impact on human health better, with a focus on reducing its presence in the diet while maintaining food quality and safety (Friedman, 2003).
Analytical and Mechanistic Aspects
Investigations into the analytical and mechanistic aspects of acrylamide formation in food have led to significant advancements in understanding how acrylamide is produced during the cooking process, particularly in carbohydrate-rich foods. This research is critical for developing strategies to minimize acrylamide formation while preserving food quality. The link between acrylamide and the Maillard reaction has been a key focus, providing insights into potential pathways of formation and mitigation strategies (Taeymans et al., 2004).
Environmental Impact and Mitigation
The environmental fate of polyacrylamide-based flocculants, including their transfer, degradation, and potential for releasing toxic acrylamide monomers, has been an area of concern. Research into the environmental behavior of these compounds aims to understand their persistence and impact on ecosystems, leading to the development of more sustainable and less harmful alternatives for industrial applications (Guézennec et al., 2015).
Mitigation in Food Production
Exploring methods to reduce acrylamide levels in food, particularly in potato products, has been a critical area of research. This includes investigating the influence of raw material selection, processing conditions, and the addition of certain food ingredients that can reduce acrylamide formation. The goal is to achieve a balance between reducing potential health risks associated with acrylamide and maintaining the sensory and nutritional quality of food products (Medeiros Vinci et al., 2012).
Propiedades
IUPAC Name |
(E)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8(2)11-14-15-12(18-11)13-10(16)6-5-9-4-3-7-17-9/h3-8H,1-2H3,(H,13,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCHMGYXLFNXHL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)
![N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline](/img/structure/B2636105.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2636109.png)
![3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2636111.png)
amine hydrochloride](/img/no-structure.png)
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2636114.png)

